Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate
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Overview
Description
Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate is a chemical compound with the molecular formula C₁₅H₂₆O₃ and a molecular weight of 254.37 g/mol . This compound is characterized by the presence of an ester functional group and an oxane (tetrahydropyran) ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate typically involves the esterification of 10-hydroxydec-7-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which then interacts with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate can be compared with other similar compounds, such as:
Ethyl 10-hydroxydec-7-enoate: Lacks the oxane ring, making it less stable.
Ethyl 10-[(tetrahydrofuran-2-yl)oxy]dec-7-enoate: Contains a tetrahydrofuran ring instead of an oxane ring, leading to different reactivity and stability.
Ethyl 10-[(oxan-2-yl)oxy]decanoate: Saturated version of the compound, which affects its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research applications.
Properties
CAS No. |
654068-26-5 |
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Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 10-(oxan-2-yloxy)dec-7-enoate |
InChI |
InChI=1S/C17H30O4/c1-2-19-16(18)12-8-6-4-3-5-7-10-14-20-17-13-9-11-15-21-17/h5,7,17H,2-4,6,8-15H2,1H3 |
InChI Key |
LEIDFSXJZMSUSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC=CCCOC1CCCCO1 |
Origin of Product |
United States |
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